
CID 78062733
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062733” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 78062733 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This might include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78062733 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
CID 78062733 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of CID 78062733 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby influencing biological processes. The exact molecular targets and pathways would be detailed in scientific studies and research articles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78062733 can be identified using chemical databases like PubChem. These compounds might share structural similarities or functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific chemical structure, reactivity, or unique applications in research and industry. Detailed comparisons would highlight these unique features, providing insights into why this compound is of particular interest.
Propriétés
Formule moléculaire |
Ga3U2 |
|---|---|
Poids moléculaire |
685.23 g/mol |
InChI |
InChI=1S/3Ga.2U |
Clé InChI |
WBSKQJUSNWXTPX-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Ga].[Ga].[U].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


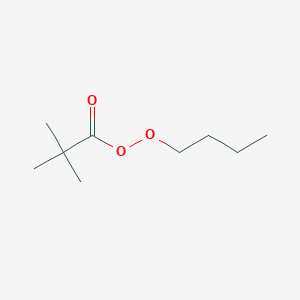
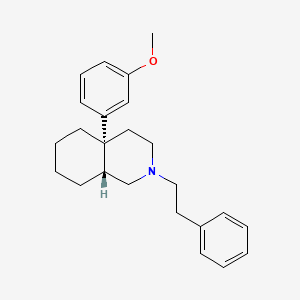

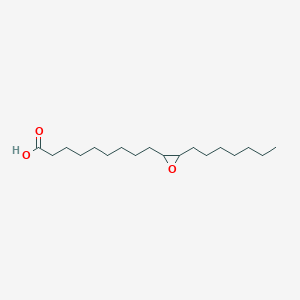
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
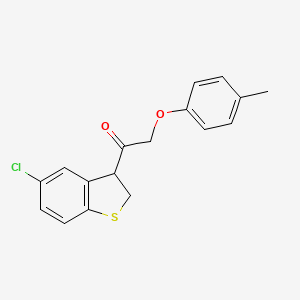

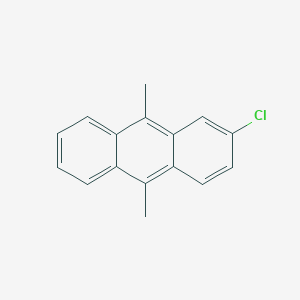

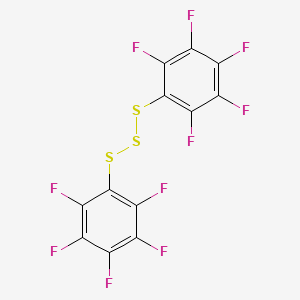

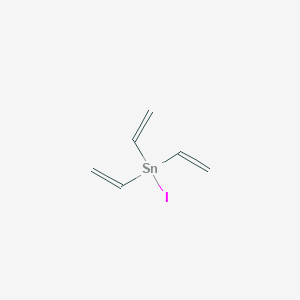
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
